molecular formula C11H14ClN3 B13465993 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

Katalognummer: B13465993
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: VYTDWRSSESKRNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound known for its diverse pharmacological properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle, and is often used in various scientific research applications due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate pyrazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dimethylphenylhydrazine hydrochloride
  • 3,5-Dimethylphenylhydrazine hydrochloride
  • 2,4-Dimethylphenylhydrazine hydrochloride

Uniqueness

1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H14ClN3

Molekulargewicht

223.70 g/mol

IUPAC-Name

1-(2,5-dimethylphenyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13-14;/h3-7H,1-2H3,(H2,12,13);1H

InChI-Schlüssel

VYTDWRSSESKRNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2C=CC(=N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.